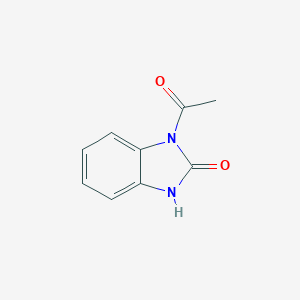

1-acetyl-1H-benzimidazol-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 1-acetyl-1H-benzimidazol-2-ol, involves various strategies. One common method involves the condensation of o-phenylenediamines with carboxylic acid derivatives or acylating agents. For example, a simple and efficient procedure for synthesizing substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H2O2/HCl system in acetonitrile at room temperature has been described, highlighting the versatility of methods available for generating benzimidazole derivatives (Bahrami, Khodaei, & Kavianinia, 2007).

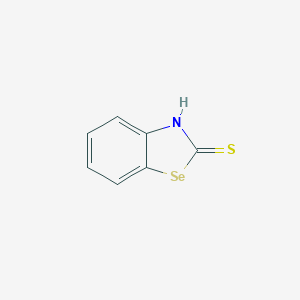

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a fused imidazole ring to a benzene ring, contributing to its unique chemical behavior. Structural assignments and conformational analysis are typically established through NMR and sometimes X-ray crystallography. For instance, dynamic NMR studies have been utilized to prove the existence of restricted rotation and coplanarity in the amide N-C=O carbonyl group of certain benzimidazole derivatives, demonstrating the complex interplay of structural features (Aridoss et al., 2008).

Chemical Reactions and Properties

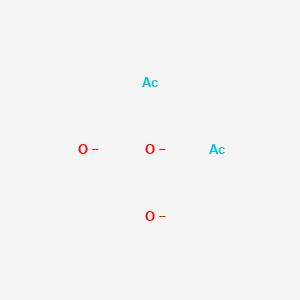

Benzimidazole derivatives engage in a variety of chemical reactions, attributing to their wide application range. They can act as ligands in coordination chemistry, forming complexes with metals, which are useful in catalysis and material science. For example, the synthesis of benzimidazole derivatives and their complexes with transition metals like Ni(II) and Zn(II) have been explored, revealing their potential in catalysis and biological activities (Abdel-Ghani, Abo El-Ghar, & Mansour, 2013).

Aplicaciones Científicas De Investigación

Applications in Agriculture and Veterinary Medicine

Benzimidazole compounds, including derivatives like 1-acetyl-1H-benzimidazol-2-ol, have been extensively used in agriculture and veterinary medicine primarily as fungicides and anthelmintic drugs. Their mode of action involves the specific inhibition of microtubule assembly by binding to the tubulin molecule, a mechanism that has been exploited in the treatment of fungal infections and in controlling parasitic worms in animals. This application underscores the importance of benzimidazoles in maintaining the health of crops and livestock, contributing significantly to agricultural productivity and animal health (Davidse, 1986).

Anticancer Research

In the realm of cancer research, benzimidazole derivatives have shown promise due to their broad spectrum of biological activities, which resemble naturally occurring nitrogenous bases like purines. These derivatives have been investigated for their anticancer properties through various mechanisms, including DNA intercalation, acting as alkylating agents, inhibiting topoisomerases and DHFR enzymes, and tubulin inhibition. The versatility and efficacy of benzimidazole compounds in targeting cancer cells highlight their potential in developing new therapeutic strategies against cancer (Akhtar et al., 2019).

Development of Functional Materials

The structural diversity and chemical properties of benzimidazole derivatives have been leveraged in the synthesis of functional materials, especially in optoelectronics. These compounds, including quinazolines and pyrimidines that share a structural relationship with benzimidazoles, have been used to create luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The ability of benzimidazole-based compounds to form π-extended conjugated systems makes them suitable for applications in electronic devices, highlighting their importance beyond biomedical applications (Lipunova et al., 2018).

Propiedades

IUPAC Name |

3-acetyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEZCOSIWFZPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-1H-benzimidazol-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)